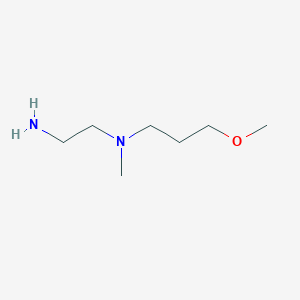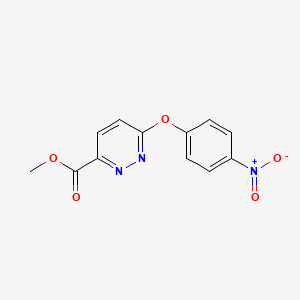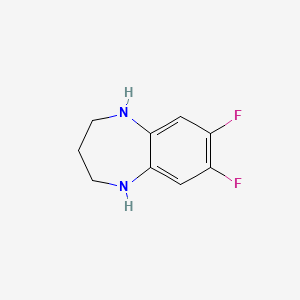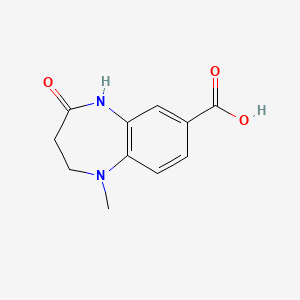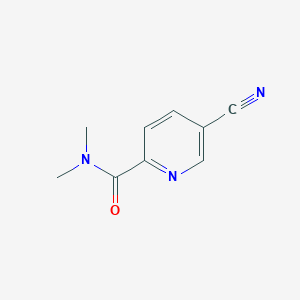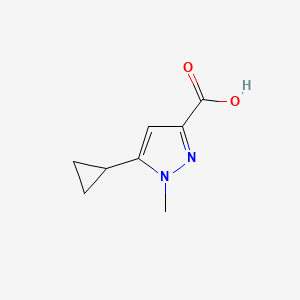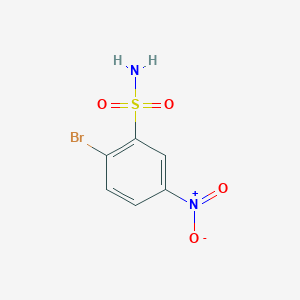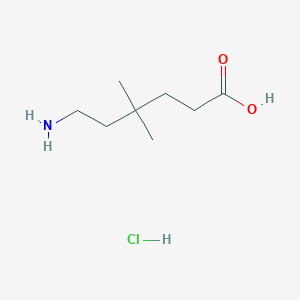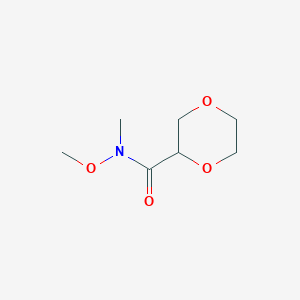
N-methoxy-N-methyl-1,4-dioxane-2-carboxamide
描述
“N-methoxy-N-methyl-1,4-dioxane-2-carboxamide” is a chemical compound with the molecular formula C7H13NO4 . It is also known as MXE.
Molecular Structure Analysis
The molecular structure of “N-methoxy-N-methyl-1,4-dioxane-2-carboxamide” is defined by its molecular formula, C7H13NO4 . For more detailed structural analysis, techniques such as NMR, HPLC, LC-MS, and UPLC are often used .Physical And Chemical Properties Analysis
“N-methoxy-N-methyl-1,4-dioxane-2-carboxamide” has a molecular weight of 175.18 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density would require specific experimental measurements .科学研究应用
Antimalarial Activity
N-methoxy-N-methyl-1,4-dioxane-2-carboxamide derivatives have shown promise as antimalarial agents. An optimized synthesis method for these compounds led to the discovery of new 1,2-dioxane-4-carboxamides with significant in vitro activity against both chloroquine-sensitive and chloroquine-resistant P. falciparum strains. One such derivative demonstrated antimalarial activity comparable to the natural product plakortin, showcasing the potential of the 1,2-dioxane scaffold in antimalarial drug development (Lombardo et al., 2014).
Responsive Polymers
N-methoxy-N-methyl-1,4-dioxane-2-carboxamide structures have also been incorporated into responsive polymers. Research into thermoresponsive polysilsesquioxanes containing N-(methoxyethyl)methylamide structures with carboxylic acid groups revealed new materials that exhibit temperature and pH-sensitive behaviors. These polymers demonstrated a change in lower critical solution temperature (LCST) with variations in pH, indicating potential applications in smart materials and responsive systems (Minami et al., 2011).
Synthetic Utility in Organic Chemistry
The N-methoxy-N-methylamide group, known as Weinreb amide, is highlighted for its significant synthetic utility in organic chemistry. It serves as an acylating agent for organolithium or organomagnesium reagents and as a surrogate for aldehyde groups, facilitating a wide range of synthetic transformations. Its application extends from academic research to industrial-scale production in the pharmaceutical industry, underlining its importance as a versatile building block (Balasubramaniam & Aidhen, 2008).
Advanced Material Synthesis
Additionally, the incorporation of N-methoxy-N-methyl-1,4-dioxane-2-carboxamide units into polysilsesquioxanes for graft polymerization has been explored. This approach yielded thermoresponsive materials capable of undergoing hydrophobic aggregation, opening new avenues for the development of advanced materials with tailored properties (Kashio et al., 2010).
属性
IUPAC Name |
N-methoxy-N-methyl-1,4-dioxane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-8(10-2)7(9)6-5-11-3-4-12-6/h6H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGAHEVTGMUNDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1COCCO1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methoxy-N-methyl-1,4-dioxane-2-carboxamide | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

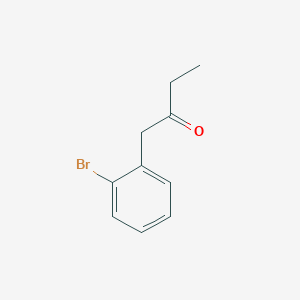
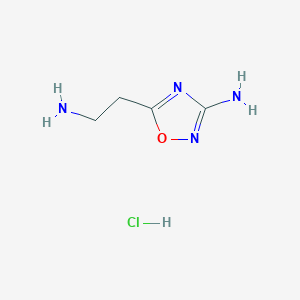
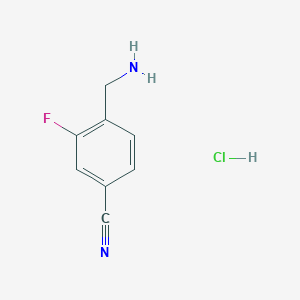
![tert-butyl N-[3-(carbamoylamino)-3-oxopropyl]carbamate](/img/structure/B1526090.png)
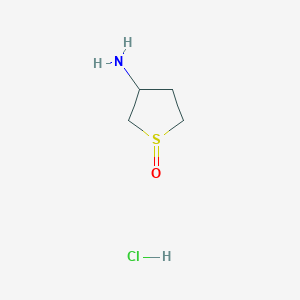
amine](/img/structure/B1526095.png)
